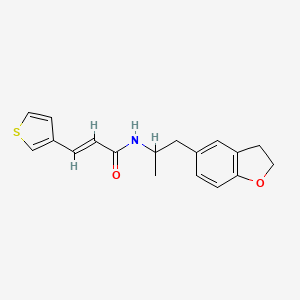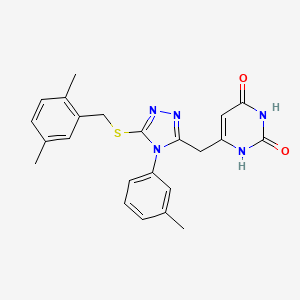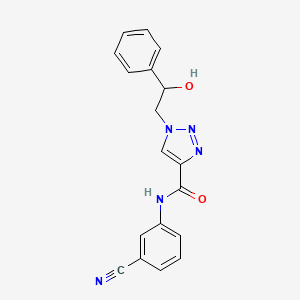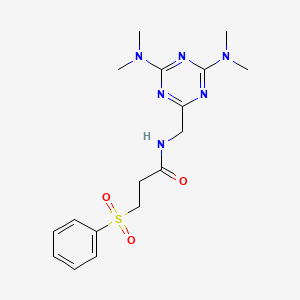![molecular formula C20H22ClNO5 B2624199 [2-[2-(3,4-Dimethoxyphenyl)ethylamino]-2-oxoethyl] 2-(4-chlorophenyl)acetate CAS No. 1003101-74-3](/img/structure/B2624199.png)
[2-[2-(3,4-Dimethoxyphenyl)ethylamino]-2-oxoethyl] 2-(4-chlorophenyl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a derivative of 3,4-Dimethoxyphenethylamine (DMPEA), an organic compound and analogue of the major human neurotransmitter dopamine . It is also closely related to mescaline, which is 3,4,5-trimethoxyphenethylamine .
Synthesis Analysis
The synthesis of this compound involves a two-step procedure from p-anisidine, p-chlorobenzaldehyde, and methyl isoeugenol as starting reagents . The process involves a BF3·OEt2-catalyzed Povarov cycloaddition reaction/oxidative dehydrogenation aromatization under microwave irradiation conditions in the presence of a green oxidative I2-DMSO system .Molecular Structure Analysis
The structure of the compound was fully characterized by FT-IR, 1H and 13C-NMR, ESI-MS, and elemental analysis . Its physicochemical parameters (Lipinski’s descriptors) were also calculated using the Molinspiration Cheminformatics software .Chemical Reactions Analysis
The compound is a specific inhibitor of human carboxylesterase-2 (hCE-2) . It may be used in the synthesis of 2-(2-chlorophenyl)-3-(3,4-dimethoxyphenyl)quinoxaline and 3-(2-chlorophenyl)-4-(3,4-dimethoxyphenyl)-2,5-diphenylcyclopenta-2,4-dienone .Physical And Chemical Properties Analysis
The compound has a molecular weight of 223.2683 . The InChI string isInChI=1S/C12H17NO3/c1-9(14)13-7-6-10-4-5-11(15-2)12(8-10)16-3/h4-5,8H,6-7H2,1-2H3 .
科学的研究の応用
Scientific Research Applications:
1. Lignin Acidolysis Studies
Research on the acidolysis of lignin model compounds, including those with methoxyphenyl groups, contributes to understanding the chemical breakdown of lignin, a major component of plant biomass. This knowledge is crucial for developing efficient methods for converting biomass into valuable chemicals and fuels. Studies on the mechanisms of bond cleavage during acidolysis highlight the complexity of reactions involving compounds with methoxyphenyl and chlorophenyl groups, which could be relevant to understanding the reactivity and applications of the compound (Yokoyama, 2015).
2. Environmental Impact of Chlorophenols
Chlorophenols, including those with chlorophenyl groups, have been extensively studied for their environmental impact, especially concerning their role as precursors to dioxins in waste incineration processes. Understanding the fate and effects of chlorophenols in the environment is essential for assessing the environmental risks associated with chlorinated organic compounds and for developing strategies to mitigate their impact (Peng et al., 2016).
3. Organic Thermoelectric Materials
Research on organic thermoelectric materials, such as poly(3,4-ethylenedioxythiophene) and its composites, explores their potential for converting temperature differences into electrical voltage. This area of study is pertinent to the development of new energy harvesting technologies. The investigation of treatment methods to enhance the thermoelectric performance of such materials demonstrates the ongoing search for novel applications and improvements in material properties (Zhu et al., 2017).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl] 2-(4-chlorophenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClNO5/c1-25-17-8-5-15(11-18(17)26-2)9-10-22-19(23)13-27-20(24)12-14-3-6-16(21)7-4-14/h3-8,11H,9-10,12-13H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQNDBLLTTNZYPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)COC(=O)CC2=CC=C(C=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2624120.png)





![6-Fluoro-N-[[2-[(4-methylpiperazin-1-yl)methyl]phenyl]methyl]pyridine-3-carboxamide](/img/structure/B2624128.png)

![N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2624130.png)
![4-{4-[3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]phenyl}morpholine](/img/structure/B2624136.png)
![4-Chloro-2-{[(2-chloro-4-fluorobenzyl)amino]methyl}phenol](/img/structure/B2624137.png)
![7-methoxy-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzofuran-2-carboxamide](/img/structure/B2624138.png)
